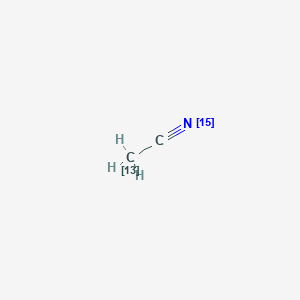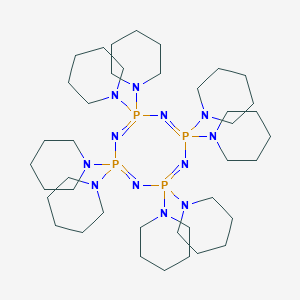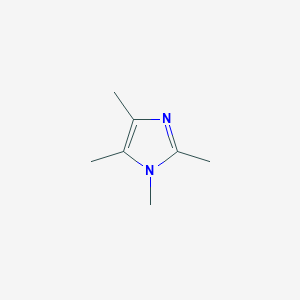
四氟邻苯二甲腈
描述
Tetrafluorophthalonitrile is a chemical compound that serves as a precursor for various halogenophthalocyanines. It is known to react with metals and metal halides to produce these compounds, which are of interest due to their potential applications in materials science and catalysis .
Synthesis Analysis
The synthesis of halogenophthalocyanines from tetrafluorophthalonitrile involves reactions with different metals and metal halides. For instance, when reacted with zinc or zinc halides, it yields zinc hexadecafluorophthalocyanine. However, the reaction with zinc chloride and other metal chlorides like iron(III) chloride and aluminium chloride results in mixtures of polychloropolyfluorophthalocyanines. The synthesis process is sensitive to the choice of metal and halide, which determines the composition and yield of the final product .
Molecular Structure Analysis
The molecular structure of the compounds derived from tetrafluorophthalonitrile is influenced by the metal and halide used in the synthesis. For example, the reaction with copper salts leads to copper(II) hexadecafluorophthalocyanine, while a similar reaction with tin(II) chloride produces dichlorotin(IV) hexadecafluorophthalocyanine. These reactions not only yield the desired fluorinated phthalocyanines but also provide routes to other phthalocyanine derivatives, such as zinc phthalocyanine and chloroiron(III) hexadecachlorophthalocyanine .
Chemical Reactions Analysis
Tetrafluorophthalonitrile undergoes nucleophilic substitution reactions with various reagents. Dimethylformamide, sodium 1-naphtholate, aniline, N-methylaniline, and ammonia can displace the fluoride ion from the 4-position to yield monosubstituted products. Other reagents like diethylphosphine, sodium benzenethiolate, lithium chloride, and lithium bromide tend to give di- and tetra-substituted products. These reactions are versatile and can be applied to other fluorinated compounds, such as tetrafluorohydroquinone, to obtain products like tetrachlorohydroquinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds derived from tetrafluorophthalonitrile are characterized by their stability and crystallinity. Arylamines and polynuclear aromatic hydrocarbons react with tetrafluorophthalonitrile in low-polarity solvents to form stable, crystalline molecular complexes. The use of ultrasound can assist the nucleophilic cyclization of tetrafluoroterephthalonitrile, leading to the formation of fluorine-containing heterocycles at room temperature in a matter of minutes, showcasing the compound's reactivity and the influence of reaction conditions on its behavior .
科学研究应用
Synthesis of Covalent Organic Frameworks (COFs):
- TFPN has been used in synthesizing crystalline 2D COFs through irreversible nucleophilic aromatic substitution reactions. These COFs, such as COF-316 and -318, exhibit high chemical stability in both acid and base, enabling postsynthetic modifications under extreme conditions (Zhang et al., 2018).
Catalyst-Free Hydrodefluorination of Perfluoroarenes:
- A study highlighted an economical approach to remove fluorine from highly fluorinated arenes using NaBH4, where TFPN was employed in the synthesis of a novel organic dye class, demonstrating the utility of the hydrodefluorination procedure (Schoch et al., 2021).
Experimental and Theoretical Charge Density Studies:
- The electron density distributions in TFPN were determined using X-ray diffraction data, providing insights into the C−F bonds and weak intermolecular interactions (Hibbs et al., 2004).
Synthesis and Characterization of Fluorophthalocyanines:
- TFPN was used in synthesizing and characterizing fluorophthalocyanines with (2-thienyl)ethoxy moieties. These phthalocyanines were further used in electronic devices and chemosensing applications (Wannebroucq et al., 2017).
Synthesis of Low-Symmetry Phenoxy(Fluoro)-Substituted Nickel Phthalocyaninates:
- Research on the cross-condensation of 4,5-diphenoxyphthalonitrile with TFPN led to the synthesis of low-symmetry nickel phthalocyaninates, which displayed unique spectral properties and association in solution (Koptyaev et al., 2016).
Synthesis and Catalytic Activity of Metallophthalocyanines:
- TFPN was involved in the synthesis of metallophthalocyanine complexes, which demonstrated significant catalytic activity in benzyl alcohol oxidation in a fluorous biphasic system (Özer et al., 2009).
安全和危害
未来方向
属性
IUPAC Name |
3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLRJMBSWDXSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075142 | |
| Record name | Tetrafluorophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluorophthalonitrile | |
CAS RN |
1835-65-0 | |
| Record name | 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001835650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrafluorophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)









